2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
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Overview
Description
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound that features a unique indole structure. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dimethyl group on the indole ring. Such structural features make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include halogenation and cyclization reactions to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and interactions depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-phenyl-6,6-dimethyl-5,7-dihydroindol-4-one
- 2-(3-Chlorophenyl)-1-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- 2-(3-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Uniqueness
The uniqueness of 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one lies in its specific substitution pattern and the presence of both bromine and chlorine atoms
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)25(20)17-8-4-7-16(24)10-17/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMZUBMUPRURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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